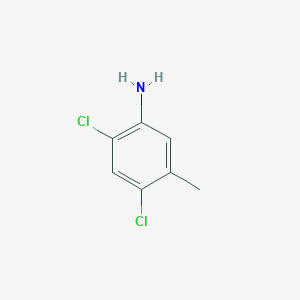

2,4-Dichloro-5-methylaniline

説明

2,4-Dichloro-5-methylaniline is an organic compound that belongs to the class of aniline derivatives. It consists of an aniline ring substituted with two chlorine atoms at the 2nd and 4th positions and a methyl group at the 5th position. This compound is used in various chemical processes and has applications in the production of dyes, herbicides, and other industrial chemicals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylaniline typically involves the chlorination of 5-methylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving nitration, reduction, and chlorination. The nitration of toluene produces 2,4-dinitrotoluene, which is then reduced to 2,4-diaminotoluene. Subsequent chlorination yields this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products:

Oxidation: Formation of quinones or chlorinated quinones.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted aniline derivatives.

科学的研究の応用

Scientific Research Applications

1. Chemical Intermediates

DCMA serves as a precursor in the synthesis of various agrochemicals and pharmaceuticals. Its structure allows it to participate in reactions that yield compounds used in crop protection and medicinal chemistry. For instance, it can be involved in the synthesis of herbicides and fungicides, which are crucial for agricultural productivity.

2. Dyes and Pigments

The compound is also utilized in the dye industry, where it acts as an intermediate for producing azo dyes. These dyes are widely used due to their vibrant colors and stability in various applications.

3. Biological Activity Studies

Research has indicated that DCMA exhibits biological activity that warrants further investigation. Studies have shown that it may possess toxic effects on aquatic organisms, raising concerns about its environmental impact. Additionally, DCMA has been noted for its potential allergenic properties, which can lead to skin irritations upon contact.

Case Study 1: Environmental Impact Assessment

A study conducted by environmental scientists assessed the toxicity of DCMA on aquatic ecosystems. The findings indicated that exposure to DCMA resulted in significant mortality rates among certain fish species, suggesting a need for regulatory measures when using this compound in agricultural practices.

Case Study 2: Synthesis of Azo Dyes

Research published in the Journal of Organic Chemistry detailed a method for synthesizing azo dyes using DCMA as an intermediate. The study demonstrated high yields and purity levels, confirming the compound's effectiveness as a building block for dye production.

作用機序

The mechanism of action of 2,4-Dichloro-5-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

- 2,3-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 2,4-Dichloro-5-methylaniline is unique due to the presence of both chlorine atoms and a methyl group, which influence its chemical reactivity and physical properties. Compared to other dichloroanilines, it has distinct applications and reactivity patterns due to the specific positions of the substituents on the aniline ring .

生物活性

2,4-Dichloro-5-methylaniline (CAS No. 17601-75-1) is an aromatic amine with significant biological activity that has garnered attention in various fields, including toxicology and pharmacology. This compound is characterized by its structural formula and is known for its potential effects on human health and the environment.

| Property | Value |

|---|---|

| Molecular Weight | 176.04 g/mol |

| Boiling Point | Not specified |

| Melting Point | 29-30 °C |

| Solubility | 0.0665 mg/ml |

| Log P (octanol-water) | 2.79 |

| Toxicity Classification | Acute Toxicity Category 4 |

1. Toxicological Profile

Research indicates that this compound exhibits various toxicological effects:

2. Environmental Impact

The environmental persistence and bioaccumulation potential of this compound are concerning. Its high solubility in organic solvents and moderate log P value suggest that it can partition into biological membranes, affecting aquatic organisms and possibly entering the food chain .

Case Study 1: Occupational Exposure

A study involving workers exposed to similar aromatic amines reported increased incidences of bladder cancer and other malignancies. This raises concerns regarding occupational safety when handling chemicals like this compound in industrial settings .

Case Study 2: Biomonitoring Studies

Human biomonitoring studies have indicated detectable levels of metabolites related to aromatic amines in urine samples from populations exposed to industrial environments. These findings underscore the need for monitoring exposure levels to prevent adverse health outcomes associated with long-term exposure to such compounds .

Research Findings

Recent research has focused on the metabolic pathways of aromatic amines and their implications for human health:

- Metabolic Activation : Aromatic amines are metabolized primarily by N-acetylation and hydroxylation processes. The resulting metabolites can be more toxic than the parent compound, leading to DNA damage and potential carcinogenic effects .

- Dose-Response Relationships : Studies have established dose-response relationships for related compounds, providing a framework for assessing risk associated with exposure to this compound. For instance, a benchmark dose (BMD) approach has been utilized to estimate cancer risks based on urinary metabolite levels in exposed populations .

特性

IUPAC Name |

2,4-dichloro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSFOXNHUBLZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300602 | |

| Record name | 2,4-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17601-75-1 | |

| Record name | 17601-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。